N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-22(27(24,25)16-5-3-2-4-6-16)17-11-12-26-18(17)19(23)21-13-14-7-9-15(20)10-8-14/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMIKHUSXRIJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Once the thiophene ring is prepared, it can be functionalized with a carboxamide group through an amidation reaction. This step typically involves the reaction of the thiophene-2-carboxylic acid with an amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
The final step involves the introduction of the phenylsulfonyl moiety. This can be achieved through a sulfonylation reaction, where the amine group on the thiophene ring reacts with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring with several functional groups, including a carboxamide group, a methyl group, a phenylsulfonyl moiety, and a 4-chlorobenzyl substituent. Its molecular formula is with a molecular weight of approximately 420.9 g/mol. The unique combination of these functional groups contributes to its diverse biological activities and chemical reactivity.
Chemistry
- Building Block for Synthesis : N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide serves as a versatile building block in the synthesis of more complex molecules. Its structural features allow for various modifications and functionalizations, making it useful in developing new compounds with desired properties.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe or inhibitor in various biological systems. It may interact with specific enzymes or receptors, modulating biochemical pathways essential for cellular functions.
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
Medicine
- Therapeutic Properties : this compound is explored for its potential therapeutic applications, particularly in treating inflammatory diseases and cancer. Its mechanism of action may involve the inhibition of specific kinases or proteases, leading to effects on cell proliferation and apoptosis.
- Case Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.
Industry
- Advanced Materials : The compound is utilized in developing advanced materials and chemical sensors due to its unique electronic properties derived from the thiophene structure. These materials can be applied in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl moiety may play a crucial role in binding to the active site of the target protein, while the thiophene ring and carboxamide group contribute to the overall stability and specificity of the interaction. This compound may inhibit the activity of its target by blocking the active site or inducing conformational changes that disrupt normal function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()
- Structure :
- Thiophene-2-carboxamide core.
- Amide substituent : 4-chlorophenyl.
- 3-position substituent : (4-chlorobenzyl)sulfonyl.
- Key Differences: Dual 4-chlorophenyl groups increase molecular weight (426.34 g/mol) and lipophilicity compared to the target compound. Lacks the methyl(phenylsulfonyl)amino group, which may reduce steric hindrance and alter binding kinetics .
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide ()
- Structure :
- Amide substituent : 4-methylphenyl.
- 3-position substituent : (4-chlorobenzyl)sulfonyl.
- Key Differences: Replacement of 4-chlorobenzyl (target) with 4-methylphenyl decreases electronegativity and may enhance solubility.
SAG Derivatives ()
- Example : SAG1.5 (Smoothened agonist).
- Structure : Benzo[b]thiophene-2-carboxamide with pyridinyl and cyclohexyl substituents.
- Activity : Potent SMO receptor agonist, inducing GLI transcription factor activation.
- Comparison : While structurally distinct, the thiophene-carboxamide core highlights the scaffold's versatility in targeting GPCRs. The target compound’s sulfonamide group may confer selectivity for alternative pathways .
BTK Inhibitors ()
- Example: GDC-0834 (tetrahydrobenzo[b]thiophene-2-carboxamide). Structure: Features a piperazine-linked pyrimidine group. Activity: Inhibits Bruton’s tyrosine kinase (BTK), critical in B-cell signaling.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |
|---|---|---|---|
| Target Compound | ~440 | Methyl(phenylsulfonyl)amino, 4-Cl-benzyl | 3.8 |
| N-(4-Cl-phenyl)-3-[(4-Cl-benzyl)sulfonyl] | 426.34 | Dual 4-Cl-phenyl groups | 4.2 |
| 3-[(4-Cl-benzyl)sulfonyl]-N-(4-Me-phenyl) | 405.91 | 4-Me-phenyl, 4-Cl-benzyl | 3.5 |
Biological Activity
N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, with the CAS number 1226430-76-7, is a synthetic compound featuring a thiophene ring and a sulfonamide group. Its molecular formula is and it has a molecular weight of 420.9 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes or receptors, which can lead to alterations in signal transduction pathways affecting cell proliferation and apoptosis. Such interactions are crucial for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .
Case Study: Antitumor Efficacy
A study evaluating the cytotoxic effects of various thiophene derivatives demonstrated significant growth inhibition in human cancer cell lines, with IC50 values indicating potent efficacy against cancer cells . The following table summarizes the findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 8.55 | Apoptosis induction |
| Compound B | MCF-7 | 14.31 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been investigated for their anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways, suggesting that this compound could exhibit similar activities .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while it exhibits significant cytotoxic effects on cancer cells, its impact on non-malignant cells remains to be thoroughly investigated .
The synthesis of this compound typically involves multi-step reactions starting from the thiophene ring formation through methods such as the Gewald reaction. Subsequent functionalization includes amidation reactions facilitated by coupling reagents like EDCI and HOBt.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O3S2 |
| Molecular Weight | 420.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Q & A
Q. What are the optimized synthetic routes for N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Thiophene Ring Formation : Cyclization of precursor molecules (e.g., via Gewald reaction) under inert conditions.
Functional Group Introduction : Sulfonylation using methyl(phenylsulfonyl)amine and coupling with 4-chlorobenzylamine via carboxamide bond formation.
Purification : Reverse-phase HPLC or recrystallization (methanol/water) to achieve >95% purity .
Key Reaction Conditions:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Knoevenagel adduct | DMF | 80–100°C | 60–70% |
| 2 | EDCI/HOBt | DCM | RT | 50–65% |
| 3 | – | MeOH | 0–5°C | 85–90% |
Variations in solvent polarity (DMF vs. THF) and coupling agents (EDCI vs. DCC) significantly impact intermediate stability and final yield .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene ring and sulfonamide substitution. Key signals:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Sulfonamide methyl: δ 3.1–3.3 ppm (singlet) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 435.0) .
- X-ray Crystallography : Resolves stereoelectronic effects of the chlorobenzyl group on crystal packing .
Q. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves against serine hydrolases or kinases (IC determination) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM .
- Target Prediction : Computational docking (AutoDock Vina) to identify potential interactions with sulfonamide-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Batch Reproducibility Testing : Compare activity across independently synthesized batches using LC-MS to confirm purity (>99%) .
- Orthogonal Assays : Validate kinase inhibition via both radiometric (P-ATP) and fluorescence-based (ADP-Glo™) methods .
- Metabolic Stability Screening : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What mechanistic insights explain the compound’s selectivity for sulfonamide-dependent enzymes?
Methodological Answer:
- Structural Dynamics : MD simulations reveal the phenylsulfonyl group occupies a hydrophobic cleft in enzymes like carbonic anhydrase, while the chlorobenzyl moiety enhances binding via π-π stacking .
- Kinetic Studies : Pre-steady-state kinetics (stopped-flow spectroscopy) show a two-step inhibition mechanism: rapid initial binding (K ~ 10 nM) followed by conformational adjustment .
Q. How can the compound’s electronic properties be tuned for material science applications?
Methodological Answer:
- DFT Calculations : Modify HOMO/LUMO gaps by substituting the chlorobenzyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups .
- Thin-Film Fabrication : Spin-coating (2000 rpm, 30 sec) in chloroform generates films with conductivity ~10 S/cm, suitable for OLED hole-transport layers .
Q. What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release in pharmacokinetic studies .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data across cell lines?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq of resistant vs. sensitive cell lines to identify overexpression of efflux pumps (e.g., P-gp) .
- Chelation Studies : Test metal ion (Fe, Cu) effects on compound stability using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
